molecular formula C12H11BrN2O B2396757 4-bromo-N-(1-cyanocyclobutyl)benzamide CAS No. 1179754-68-7

4-bromo-N-(1-cyanocyclobutyl)benzamide

Cat. No.: B2396757
CAS No.: 1179754-68-7
M. Wt: 279.137
InChI Key: OEKCAMLQBVASSL-UHFFFAOYSA-N
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Description

“4-bromo-N-(1-cyanocyclobutyl)benzamide” is a chemical compound. It is a derivative of benzamide, which is a compound containing a benzene ring attached to an amide functional group . The specific compound you’re asking about has additional functional groups: a bromine atom (hence the “bromo” in the name), a cyclobutyl group (a four-carbon ring), and a nitrile group (a carbon triple-bonded to a nitrogen, indicated by “cyanocyclobutyl”) .


Synthesis Analysis

The synthesis of benzamides, including derivatives like “this compound”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 200.24, and it is a powder at room temperature .

Safety and Hazards

The safety information for “4-bromo-N-(1-cyanocyclobutyl)benzamide” indicates that it may be harmful if swallowed and may cause genetic defects . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

4-bromo-N-(1-cyanocyclobutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-10-4-2-9(3-5-10)11(16)15-12(8-14)6-1-7-12/h2-5H,1,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKCAMLQBVASSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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